Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
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Overview
Description
Synthesis Analysis
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate and similar compounds have been synthesized through various methods. For example, ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, is synthesized from ethyl 2,2-diethoxyacetate through a four-step process, including esterification, cyclization, and oxidation processes, leading to a high total yield of the final product (Chen Xin-zhi, 2006).
Molecular Structure Analysis
The molecular structure of ethyl 7-(4-bromophenyl)-7-oxoheptanoate and related compounds has been studied using techniques like X-ray diffraction. For instance, the crystal and molecular structures of similar compounds such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been reported, confirming the molecular configurations through single crystal X-ray diffraction data (M. Kaur et al., 2012).
Chemical Reactions and Properties
Various chemical reactions involving ethyl 7-(4-bromophenyl)-7-oxoheptanoate and related compounds have been explored. For example, the reaction of ethyl 4-halo-3-oxobutanoate with diethyl malonate and other compounds demonstrates the diverse reactivity of these types of esters (Tetsuzo Kato et al., 1978).
Physical Properties Analysis
The physical properties, such as crystallization behavior and molecular conformation, of ethyl 7-(4-bromophenyl)-7-oxoheptanoate and similar compounds have been extensively studied. For instance, compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate have been characterized using techniques like elemental analysis, FT-IR, and thermogravimetric analysis (M. Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties of ethyl 7-(4-bromophenyl)-7-oxoheptanoate, such as its reactivity and stability, are crucial for its applications in chemical synthesis. Studies like the photochemical reactions of related compounds, for instance, ethyl 2-oxo-1-cyclohexanecarboxylate, provide insights into their chemical behavior and potential applications (M. Tokuda et al., 1978).
Scientific Research Applications
-
Synthesis and Crystal Structure of Ethyl 5- (4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate
- Application Summary : This compound is synthesized as part of research into new antitumor agents. Its structure can be easily modified by changing the number and nature of substituents, making it attractive for medical chemists .
- Methods of Application : The compound was synthesized and its crystal structure was established using Single Crystal X-Ray Diffraction (SCXRD) .
- Results : The role of the halogen-π interaction on the formation of one-dimensional homochiral chains was revealed .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-(4-bromophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKXIHMPQREOJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645509 |
Source
|
Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |
CAS RN |
122115-53-1 |
Source
|
Record name | Ethyl 4-bromo-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122115-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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